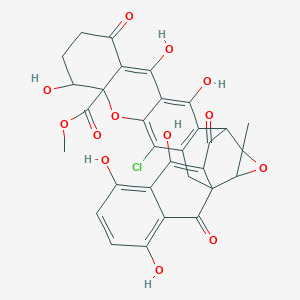
Adipate-adipic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adipate-adipic acid is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is a diacid that is derived from adipic acid and has two carboxylic acid groups. Adipate-adipic acid has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied. In
Mechanism of Action
The mechanism of action of adipate-adipic acid is not fully understood. However, it has been suggested that it can act as a crosslinking agent for polymers, thereby improving their mechanical properties. Adipate-adipic acid has also been shown to inhibit the corrosion of metals by forming a protective film on their surface.
Biochemical and Physiological Effects:
Adipate-adipic acid has been shown to have low toxicity, making it suitable for various biomedical applications. Studies have also shown that it can be metabolized by the body, making it a potential candidate for drug delivery systems. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using adipate-adipic acid in lab experiments include its low toxicity, biodegradability, and potential applications in various fields. However, the limitations include the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for the study of adipate-adipic acid. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its mechanism of action and biochemical and physiological effects in more detail. Further studies are also needed to explore its potential applications in various fields, such as drug delivery systems and corrosion inhibitors.
Conclusion:
In conclusion, adipate-adipic acid is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of adipate-adipic acid in various fields.
Synthesis Methods
Adipate-adipic acid can be synthesized using various methods, including the reaction between adipic acid and thionyl chloride, followed by the reaction with adipic dihydrazide. Another method involves the reaction between adipic dihydrazide and succinic anhydride. The synthesis of adipate-adipic acid can also be achieved by the reaction between adipic acid and adipic dihydrazide in the presence of a catalyst.
Scientific Research Applications
Adipate-adipic acid has been studied for its potential applications in various fields, including the development of biodegradable polymers, drug delivery systems, and as a corrosion inhibitor. In the field of biodegradable polymers, adipate-adipic acid has been used as a building block for the synthesis of polyesters. These polyesters have shown to have good mechanical properties and biodegradability, making them suitable for various applications, such as packaging materials and medical implants.
properties
CAS RN |
134886-82-1 |
|---|---|
Product Name |
Adipate-adipic acid |
Molecular Formula |
C18H28Na2O14-4 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
disodium;hexanedioate;dihydrate |
InChI |
InChI=1S/3C6H10O4.2Na.2H2O/c3*7-5(8)3-1-2-4-6(9)10;;;;/h3*1-4H2,(H,7,8)(H,9,10);;;2*1H2/q;;;2*+1;;/p-6 |
InChI Key |
JLNFSSWNUUGYSP-UHFFFAOYSA-H |
SMILES |
C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+] |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+] |
synonyms |
adipate-adipic acid sodium hydrogen adipate-adipic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)